Lipophilicity (LogP) Differentiation: Trifluoromethyl and Hydroxyl Contributions Yield a >2.3 Log Unit Increase vs. the Non-Fluorinated Des-Hydroxy Analog
The target compound has a measured/predicted logP of 1.719 [1], whereas the closest non-fluorinated, des-hydroxy analog 3-(1,3-benzothiazol-2-yl)butanoic acid has a logP of approximately -0.59 . This represents a ΔlogP of approximately +2.3, corresponding to a roughly 200-fold increase in the octanol–water partition coefficient. The elevated lipophilicity is driven primarily by the CF3 group and is partially modulated by the polar hydroxyl substituent. This difference is of a magnitude sufficient to alter passive membrane permeability, plasma protein binding, and metabolic clearance predictions in drug discovery programs.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 1.719 |
| Comparator Or Baseline | 3-(1,3-Benzothiazol-2-yl)butanoic acid: logP = -0.59 |
| Quantified Difference | ΔlogP ≈ +2.31 (approximately 200-fold higher partition coefficient) |
| Conditions | Predicted/calculated logP values from Chembase (target) and ChemExper (comparator) databases; consistent methodology not guaranteed. |
Why This Matters
A 200-fold difference in lipophilicity directly impacts cell-based assay performance, CNS penetration predictions, and formulation requirements, making the compounds non-interchangeable for any assay where membrane transit or non-specific binding matters.
- [1] Chembase. 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid, Chembase ID 253425. LogP 1.719. View Source
